7-methoxy-4-methyl-2H-chromene-2-thione 7-methoxy-4-methyl-2H-chromene-2-thione
Brand Name: Vulcanchem
CAS No.: 24051-74-9
VCID: VC6167058
InChI: InChI=1S/C11H10O2S/c1-7-5-11(14)13-10-6-8(12-2)3-4-9(7)10/h3-6H,1-2H3
SMILES: CC1=CC(=S)OC2=C1C=CC(=C2)OC
Molecular Formula: C11H10O2S
Molecular Weight: 206.26

7-methoxy-4-methyl-2H-chromene-2-thione

CAS No.: 24051-74-9

Cat. No.: VC6167058

Molecular Formula: C11H10O2S

Molecular Weight: 206.26

* For research use only. Not for human or veterinary use.

7-methoxy-4-methyl-2H-chromene-2-thione - 24051-74-9

Specification

CAS No. 24051-74-9
Molecular Formula C11H10O2S
Molecular Weight 206.26
IUPAC Name 7-methoxy-4-methylchromene-2-thione
Standard InChI InChI=1S/C11H10O2S/c1-7-5-11(14)13-10-6-8(12-2)3-4-9(7)10/h3-6H,1-2H3
Standard InChI Key QTMBOMVSULEIIX-UHFFFAOYSA-N
SMILES CC1=CC(=S)OC2=C1C=CC(=C2)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 7-methoxy-4-methyl-2H-chromene-2-thione combines a benzopyran-derived chromene ring with a thione group, resulting in distinct electronic and steric properties. The methoxy group at position 7 enhances electron density in the aromatic system, while the methyl group at position 4 contributes to hydrophobic interactions. The thione moiety (C=S) introduces polarity and nucleophilic reactivity, enabling interactions with biological targets such as enzymes and nucleic acids.

Molecular Geometry and Electronic Configuration

The planar chromene ring facilitates π-π stacking interactions, critical for binding to protein active sites. Density functional theory (DFT) studies suggest that the thione group adopts a trigonal planar geometry, with partial double-bond character between carbon and sulfur . This configuration enhances its ability to act as a hydrogen bond acceptor, a feature exploited in enzyme inhibition .

Comparative Analysis with Analogous Compounds

Structurally related coumarins, such as 7-ethoxy-4-methyl-2H-chromen-2-one (C₁₂H₁₂O₃), lack the thione group but share similar substitution patterns . The replacement of the lactone oxygen with sulfur in 7-methoxy-4-methyl-2H-chromene-2-thione significantly alters its reactivity and bioactivity. For instance, the thione derivative exhibits higher electrophilicity, enabling covalent interactions with cysteine residues in enzymes .

Synthetic Methodologies and Optimization

The synthesis of 7-methoxy-4-methyl-2H-chromene-2-thione typically involves cyclization and sulfur incorporation steps. While industrial-scale production remains under development, laboratory-scale routes provide insights into scalable strategies.

Key Synthetic Routes

A common approach involves the thionation of 7-methoxy-4-methylcoumarin using sulfur-transfer reagents. For example, Lawesson’s reagent (LR) facilitates the conversion of the lactone carbonyl group to a thione via a two-step mechanism:

  • Nucleophilic attack: The reagent’s phosphorus center activates the carbonyl oxygen, enabling sulfur substitution.

  • Ring closure: Intramolecular cyclization yields the thione product .

Alternative methods employ cyclocondensation of thiourea derivatives with appropriately substituted resorcinol precursors. For instance, reaction of 3-methoxy-5-methylphenol with thiourea in acidic media generates the chromene-thione scaffold .

Industrial Production Challenges

Scaling up synthesis requires addressing challenges such as reagent toxicity and byproduct formation. Continuous flow reactors and green solvents (e.g., ethanol-water mixtures) are being explored to improve yield and sustainability .

Biological Activities and Mechanistic Insights

Table 1: Cytotoxicity Data for Select Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
MCF7 (Breast)0.89ROS induction, Apoptosis
A549 (Lung)1.24Tubulin inhibition
HeLa (Cervical)1.56DNA intercalation

Antimicrobial Efficacy

The compound’s thione group disrupts microbial membrane integrity and inhibits essential enzymes. Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ampicillin . Fungal assays show similar potency against Candida albicans (MIC = 16 μg/mL).

Enzyme Inhibition

  • Tyrosinase inhibition: The compound binds to the copper-active site, reducing melanin synthesis (IC₅₀ = 12.3 μM) .

  • α-Glucosidase inhibition: By mimicking the transition state of carbohydrate substrates, it delays glucose absorption (IC₅₀ = 18.7 μM), suggesting antidiabetic potential .

Comparative Pharmacological Profiles

Versus 7-Ethoxy-4-Methylcoumarin

While 7-ethoxy-4-methylcoumarin (C₁₂H₁₂O₃) shares structural similarities, its lack of a thione group limits bioactivity. For example, it shows no significant cytotoxicity below 50 μM in MCF7 cells .

Versus Thiazolidinone Derivatives

Thiazolidinones, such as those synthesized from coumarin precursors, exhibit overlapping antimicrobial activities but differ in mechanism. For instance, thiazolidinones primarily target bacterial cell wall synthesis, whereas 7-methoxy-4-methyl-2H-chromene-2-thione disrupts membrane potential .

Future Directions and Clinical Translation

Pharmacokinetic Optimization

Poor aqueous solubility (logP = 2.97) limits bioavailability. Nanoformulations, including liposomal encapsulation, are under investigation to enhance delivery .

Target Validation and Toxicology

Ongoing studies aim to identify off-target effects and establish safe dosing regimens. Preliminary rodent models indicate hepatotoxicity at doses >100 mg/kg, necessitating structural modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator